molecular formula C28H27N3O2S B3011876 N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide CAS No. 532970-20-0

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

Cat. No.: B3011876
CAS No.: 532970-20-0
M. Wt: 469.6
InChI Key: GVUFXDUTUSITNR-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a synthetic small molecule featuring a hybrid structure of indole and indoline moieties linked via a thioether bridge. The compound includes a 2-methylbenzamide group attached to an ethyl chain, which connects to the 3-position of an indole ring. The thioether linkage incorporates a 2-oxoethyl group bound to an indoline scaffold. The molecule’s design leverages the pharmacophoric features of indole (e.g., kinase inhibition) and benzamide (e.g., metabolic stability), with the thioether bridge enhancing lipophilicity and membrane permeability .

Properties

IUPAC Name

N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2S/c1-20-8-2-4-10-22(20)28(33)29-15-17-30-18-26(23-11-5-7-13-25(23)30)34-19-27(32)31-16-14-21-9-3-6-12-24(21)31/h2-13,18H,14-17,19H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUFXDUTUSITNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a complex indole derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of indole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The unique structural features of this compound, particularly the indole moieties and the thioether linkage, are believed to contribute significantly to its biological efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H22N4O2S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

This molecular formula indicates the presence of various functional groups that may interact with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, indole derivatives have been reported to inhibit the growth of A549 lung cancer cells, with some derivatives showing a preferential suppression of rapidly dividing cells compared to non-tumor cells .
    • The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells.
  • Antimicrobial Properties :
    • Indole derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
    • The ability to inhibit bacterial growth suggests potential use as a therapeutic agent in treating infections caused by resistant strains.
  • Antiviral Activity :
    • Recent studies have identified indole derivatives as dual inhibitors of respiratory syncytial virus (RSV) and influenza A virus (IAV). These compounds exhibited promising antiviral activity with low micromolar EC values, indicating their potential as effective antiviral agents .

Research Findings and Case Studies

A detailed investigation into the biological activity of similar indole derivatives has yielded significant insights:

Compound Activity MIC (µg/mL) Reference
Indole Derivative AAnticancer (A549 cells)0.98
Indole Derivative BAntimicrobial (S. aureus)3.90
Indole Derivative CAntiviral (RSV/IAV)Low micromolar

Case Study: Anticancer Activity

In a study assessing the antiproliferative effects of various indole derivatives on A549 lung cancer cells, it was found that certain compounds significantly reduced cell viability at concentrations as low as 0.98 µg/mL. The mechanism was attributed to the activation of apoptotic pathways and inhibition of key survival signals in cancer cells .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of an indole derivative against MRSA strains. The compound exhibited an MIC of 3.90 µg/mL against S. aureus ATCC 25923 and even lower MICs against MRSA strains, suggesting its potential as a treatment option for resistant infections .

Comparison with Similar Compounds

Fluorinated Benzamide Derivatives

N-[2-(3-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide () differs by replacing the 2-methylbenzamide with a 2-fluorobenzamide and substituting the indolin-1-yl group with a cyclopentylamino moiety.

Amino-Substituted Benzamides

Compounds 7a–7c () feature tert-butyl, cyclohexyl, and butylamino groups instead of indoline. These substitutions reduce aromaticity but increase alkyl chain flexibility, which could improve solubility. Yields (68–71%) suggest synthetic feasibility comparable to the target compound .

Heterocyclic Modifications

1,3,4-Oxadiazole Derivatives

describes 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides, which replace the indoline moiety with a 1,3,4-oxadiazole ring.

Thiazole and Thiosemicarbazone Analogues

and highlight compounds with thiazole or hydrazinecarbothioamide groups. For example, (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide replaces the benzamide with a thiosemicarbazide group, enabling metal chelation—a feature absent in the target compound .

Substituent Effects on Bioactivity

2-Oxoindoline Derivatives ()

Compounds such as 15 (2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide) and 1-F (2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamid) demonstrate that methyl or phenyl substituents on the indole ring can modulate anticancer activity. The target compound’s 2-methylbenzamide may similarly influence target selectivity .

Isoxazolemethylthio Derivatives ()

Examples like 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide incorporate nitro groups, which enhance redox activity. The target compound lacks such electron-withdrawing groups, suggesting differences in mechanisms like ROS generation .

Data Table: Key Structural and Functional Comparisons

Compound Name Key Structural Features Molecular Weight Reported Activity/Notes Reference
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide (Target) Indoline, thioether, 2-methylbenzamide ~492.6* Hypothesized kinase inhibition -
N-[2-(3-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide Cyclopentylamino, 2-fluorobenzamide 439.55 Improved lipophilicity
7a (tert-butyl-substituted) tert-Butylamino, benzamide ~500–520* 71% synthetic yield
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide 1,3,4-Oxadiazole, thiazole ~413.4* Anticancer (in silico)
15 (2-oxoindoline derivative) 5-Methylindole, phenylacetamide ~335.3* Anticancer (in vitro)

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